molecular formula C21H25N3O4S B2687984 methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923195-08-8

methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2687984
CAS No.: 923195-08-8
M. Wt: 415.51
InChI Key: QJHOGGHSMAATJU-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[2,3-d]Pyrimidine Research

The exploration of pyrido[2,3-d]pyrimidines began in the early 1990s, driven by their structural resemblance to purine bases and their potential as enzyme inhibitors. Early work by Kisliuk et al. (1993) established foundational synthetic routes, such as the condensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde to yield 6-nitropyrido[2,3-d]pyrimidines, later reduced to bioactive amines. A pivotal advancement came with Grivsky et al.’s synthesis of Piritrexim , a dihydrofolate reductase (DHFR) inhibitor with antitumor properties, which demonstrated the scaffold’s versatility in medicinal chemistry. By the 2010s, FDA-approved drugs like Palbociclib (a CDK4/6 inhibitor for breast cancer) underscored the clinical relevance of pyrido[2,3-d]pyrimidines. Recent studies continue to expand their therapeutic scope, targeting kinases, phosphodiesterases, and viral polymerases.

Structural Classification of Pyrido[2,3-d]Pyrimidine Compounds

Pyrido[2,3-d]pyrimidines are bicyclic systems fused at the 2,3-positions of pyridine and pyrimidine. Their structural diversity arises from substitutions at positions 2, 4, 6, and 7, which modulate biological activity. Key classifications include:

Substituent Position Common Groups Biological Target
2 Amino, alkylthio DHFR, kinase ATP-binding pockets
4 Oxo, amino Cyclin-dependent kinases (CDKs)
6 Aryl, benzyl, methoxy Phosphatidylinositol-3 kinase (PI3K)
7 Methyl, carboxylate esters Solubility and metabolic stability

For example, 2,4-diamino derivatives (e.g., Piritrexim) inhibit DHFR, while 6-aryl substitutions (e.g., Palbociclib) enhance kinase selectivity. The target compound’s butylsulfanyl group at position 2 and 3-methoxyphenyl at position 5 suggest a hybrid structure combining lipophilic and hydrogen-bonding motifs.

Biological Significance of Pyrido[2,3-d]Pyrimidines

Pyrido[2,3-d]pyrimidines exhibit broad bioactivity:

  • Anticancer Effects : By inhibiting CDK4/6, DHFR, and PI3K/mTOR pathways, these compounds induce cell cycle arrest (G1/S or G2/M phases) and apoptosis.
  • Antimicrobial Activity : Modifications at position 6 (e.g., fluorophenyl groups) enhance antibacterial and antiviral potency, likely through nucleic acid synthesis disruption.
  • CNS Modulation : Some derivatives act as cytokine or phosphodiesterase inhibitors, showing potential in neurodegenerative disease models.

Structure-activity relationship (SAR) studies highlight the importance of N-methylation (improving membrane permeability) and electron-withdrawing groups (e.g., methoxy) at aryl positions for target affinity.

Position of the Target Compound in Pyrido[2,3-d]Pyrimidine Research

The compound methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-pyrido[2,3-d]pyrimidine-6-carboxylate represents a strategic optimization of earlier derivatives. Its structure integrates three key features:

  • Butylsulfanyl Group : Unlike traditional benzyl or methyl groups, this alkylthio chain may enhance lipophilicity and protease resistance, potentially improving pharmacokinetics.
  • 3-Methoxyphenyl Substituent : Analogous to trimethoxyaniline in DHFR inhibitors, this group could engage in π-π stacking with kinase ATP-binding domains.
  • Methyl Ester at Position 6 : Introduced to balance solubility and metabolic stability, a strategy seen in prodrug designs.

Preliminary data on analogous compounds (e.g., fluorophenyl variants) suggest activity against solid tumors and kinase-driven pathologies. Further studies are needed to elucidate its precise mechanism and therapeutic niche.

Properties

IUPAC Name

methyl 2-butylsulfanyl-5-(3-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-5-6-10-29-21-23-18-17(19(25)24-21)16(13-8-7-9-14(11-13)27-3)15(12(2)22-18)20(26)28-4/h7-9,11,16H,5-6,10H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHOGGHSMAATJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylsulfanyl, methoxyphenyl, and methyl groups. Common reagents used in these reactions include various alkylating agents, sulfur-containing compounds, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-d]pyrimidines have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various kinases involved in cancer progression. For instance:

  • Inhibition of eEF-2K : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidine, including methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate, show significant inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) activity in breast cancer cells. The compound exhibited an IC50 value indicating potent inhibitory effects on cancer cell proliferation .

Antimicrobial Properties

These compounds have also been evaluated for their antimicrobial activity. Pyrido[2,3-d]pyrimidines have shown effectiveness against various pathogens:

  • Toxoplasma gondii and Pneumocystis carinii : Studies have reported that certain pyrido[2,3-d]pyrimidine derivatives demonstrate significant activity against these organisms by inhibiting dihydrofolate reductase (DHFR), which is crucial for their survival .

CNS Activity

The central nervous system (CNS) effects of pyrido[2,3-d]pyrimidines are another area of interest:

  • CNS Depressive Effects : Some derivatives have exhibited CNS depressive properties along with anticonvulsant and analgesic effects. These activities suggest potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrido[2,3-d]pyrimidines is vital for optimizing their therapeutic potential:

Substituent Effect on Activity
Ethyl group at R1Enhances anticancer activity
CONH₂ at R2Essential for eEF-2K inhibition
Cyclopropyl at R3Improves binding affinity

The presence of specific functional groups significantly influences the biological activity of these compounds .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced properties:

  • One-Step Synthesis : Recent advancements in synthetic methodologies allow for efficient production of these compounds with high yields and purity .

Mechanism of Action

The mechanism of action of methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The pyrido[2,3-d]pyrimidine core differentiates this compound from analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), which features a thiazolo[3,2-a]pyrimidine system. Key differences include:

Feature Target Compound Ethyl 5-(4-Bromophenyl)-... ()
Core Structure Pyrido[2,3-d]pyrimidine (fused pyridine-pyrimidine) Thiazolo[3,2-a]pyrimidine (thiazole-pyrimidine)
Position 2 Substituent Butylsulfanyl (S-C₄H₉) Thiazole sulfur (part of core)
Position 5 Substituent 3-Methoxyphenyl (electron-donating -OCH₃) 4-Bromophenyl (electron-withdrawing -Br)
Ester Group Methyl ester (-COOCH₃) Ethyl ester (-COOC₂H₅)

Implications :

  • The 3-methoxyphenyl group (target) vs. 4-bromophenyl () alters electronic properties: methoxy enhances solubility and hydrogen-bond acceptor capacity, while bromine promotes halogen bonding ().

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data for the target compound are unavailable, but analogous systems provide insights:

  • Ethyl 5-(4-Bromophenyl)-... () exhibits π-halogen interactions (C-Br···π) and hydrogen bonds (N-H···O) stabilizing its crystal lattice. The bromine atom facilitates halogen bonding, a feature absent in the methoxy-substituted target compound .
  • The 4-oxo group in the target compound likely participates in N-H···O hydrogen bonds , similar to the 3-oxo group in ’s compound. Graph set analysis () could further classify these interactions.

Biological Activity

Methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyridopyrimidine family. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features several key components:

  • Pyridopyrimidine core : This structural motif is known for its diverse biological activities.
  • Butylsulfanyl group : This substituent may enhance the lipophilicity and bioavailability of the compound.
  • Methoxyphenyl moiety : This group can influence the interaction with biological targets.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC18_{18}H22_{22}N2_{2}O4_{4}S
Molecular Weight366.44 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a role in protein synthesis and cell proliferation .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridopyrimidine compounds exhibit antimicrobial properties. The presence of the butylsulfanyl group could enhance this activity by improving membrane permeability .

In Vitro Studies

Research has demonstrated that compounds similar to methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-pyrido[2,3-d]pyrimidine have significant inhibitory effects on cancer cell lines. For example:

  • IC50 Values : In studies involving eEF-2K inhibition, compounds from the pyridopyrimidine series showed IC50 values ranging from 420 nM to 930 nM against cancer cell lines such as MDA-MB-231 (breast cancer) and others .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of various pyridopyrimidine derivatives. Methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo derivative exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic index for further development.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related pyridopyrimidine compounds. Results indicated that these compounds effectively inhibited the growth of various bacterial strains, highlighting their potential as novel antimicrobial agents .

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